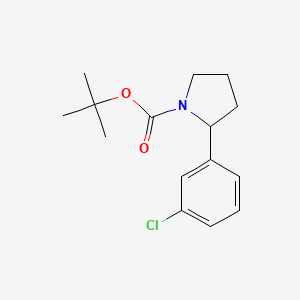

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate”, similar compounds have been synthesized using various methods . For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method .Scientific Research Applications

Asymmetric Synthesis

The synthesis of chiral pyrrolidines is a key area of interest, as these structures are prevalent in numerous bioactive compounds. An example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method has been applied to create (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess, demonstrating the utility of this approach in producing chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).

Coupling Reactions

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is also a precursor in coupling reactions. The palladium-catalyzed coupling of arylboronic acids with a partially reduced pyridine derivative to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates exemplifies its role in facilitating complex molecular constructions that are crucial for developing new chemical entities (Wustrow & Wise, 1991).

Crystal Structure Analysis

Another significant application is in crystal structure analysis. For instance, the synthesis and X-ray diffraction studies of Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate have provided insights into the molecular structure and intermolecular interactions of such compounds, which is vital for understanding their chemical behavior and potential applications in material science and drug design (Naveen et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Many compounds with a pyrrolidine structure are known to interact with various receptors in the body, including neurotransmitter receptors .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate might affect. Many drugs that target neurotransmitter receptors can affect pathways involved in nerve signal transmission .

Pharmacokinetics

Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

If it acts on neurotransmitter receptors, it could potentially alter nerve signal transmission, leading to changes in mood, cognition, or other neurological functions .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate could potentially be influenced by various environmental factors, including temperature, pH, and the presence of other substances .

properties

IUPAC Name |

tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOXXYYOBBEKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)

![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)

![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)

![2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969088.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2969089.png)